Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfamoyl group at position 3 of the benzothiophene core, linked to a 2-chlorophenyl substituent. This compound’s structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for precise determination of molecular geometry and packing arrangements .
Properties
IUPAC Name |
ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(11-7-3-6-10-14(11)24-15)25(21,22)19-13-9-5-4-8-12(13)18/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJEPYSFLFERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the sulfonation of 2-chlorophenyl with sulfamoyl chloride, followed by esterification with ethyl benzothiophene-2-carboxylate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Key parameters such as temperature, pressure, and pH are monitored to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been investigated for its potential therapeutic applications, particularly in:
- Antimicrobial Activity : Studies have shown that compounds within this class exhibit significant antibacterial properties, making them candidates for the development of new antibiotics .
- Anticancer Properties : Research indicates that certain benzothiophene derivatives can inhibit cancer cell proliferation, suggesting potential use in oncology .
Biological Studies
The compound has been explored for its interaction with various biological targets:
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a basis for drug development .
- Receptor Binding : The compound's ability to bind to receptors can alter their activity, leading to a biological response relevant in pharmacology .
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Yielding sulfoxides or sulfones.
- Reduction : Producing amines or alcohols using reducing agents like lithium aluminum hydride.
- Nucleophilic Substitution : Particularly at the chlorophenyl moiety.
Case Study 1: Antimicrobial Activity
A study conducted by K. Madhavi et al. evaluated the antibacterial activity of various benzothiophene derivatives, including this compound. The results indicated significant inhibition zones against several bacterial strains, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
Research published in various journals highlights the anticancer properties of benzothiophene derivatives. This compound was shown to inhibit the growth of cancer cells in vitro, indicating a promising avenue for further investigation in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
a) Substituent Electronic Effects
- 5-Chloro-2,4-dimethoxyphenyl (CAS 88626-25-9): Methoxy groups at positions 2 and 4 increase electron density and solubility, while the para-chloro atom balances lipophilicity. This combination may improve pharmacokinetic profiles .
- 3-Fluoro-4-methylphenyl (CAS 932520-41-7): Fluorine’s electronegativity and methyl’s hydrophobicity may enhance membrane permeability and metabolic stability, critical for drug-like molecules .
b) Crystallographic Behavior
All three compounds likely exhibit distinct crystal packing due to variations in hydrogen-bonding motifs. For example, the target compound’s ortho-chloro substituent may form weaker C–H···O bonds compared to the stronger O–H···N bonds in methoxy-substituted analogs . Tools like SHELXL and WinGX are essential for resolving these differences .
Biological Activity
Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiophene core substituted with a chlorophenyl sulfamoyl group and an ethyl carboxylate. This unique arrangement contributes to its biological properties.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting specific enzymes related to disease processes, which could lead to therapeutic benefits.
- Antimicrobial Activity : Some studies suggest that these compounds may possess antimicrobial properties, making them candidates for treating infections.
Antimicrobial Effects
A study focusing on high-throughput screening for inhibitors against Mycobacterium tuberculosis found that several compounds demonstrated significant inhibitory effects. Although this compound was not explicitly mentioned, its structural analogs were noted for their activity against various bacterial strains, indicating potential in the treatment of tuberculosis and other infections .
Cytotoxicity Studies
Cytotoxicity assays using the Vero cell line have been employed to evaluate the safety profile of similar compounds. These studies typically assess the half-maximal cytotoxic concentration (CC50) and the selectivity index (SI), which compares cytotoxicity to antimicrobial efficacy. For instance, compounds exhibiting a high selectivity index are preferred as they indicate lower toxicity to human cells while maintaining antimicrobial activity .
Research Findings and Case Studies
Several studies have documented the biological activity of benzothiophene derivatives. Below is a summary table highlighting key findings from recent research:
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to improve coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.
- Temperature Control : Use continuous flow reactors to enhance reproducibility and scalability .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. For example, the sulfamoyl group’s NH proton appears as a broad singlet at δ 8–9 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ≈ 378.03 g/mol).
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve the 3D structure. ORTEP-3 or WinGX can visualize hydrogen bonding and π-π stacking interactions .
Advanced: How can researchers resolve discrepancies in crystallographic data during structure determination?
Methodological Answer:
Common issues and solutions:
- Twinning : Use SHELXL’s TWIN command to model twinned crystals. Check for non-merohedral twinning via PLATON .
- Disordered Solvents : Apply SQUEEZE (in PLATON) to mask electron density from unresolved solvent molecules.
- Hydrogen Bonding Ambiguities : Validate using graph-set analysis (e.g., Etter’s rules) to distinguish D, R, or S motifs .
- Validation Tools : Cross-check with CCDC databases to compare bond lengths/angles with similar benzothiophene derivatives .
Advanced: What strategies mitigate low yields in the sulfamoylation step during synthesis?
Methodological Answer:
- Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of sulfamoyl chloride.
- Temperature Gradients : Perform the reaction at 0–5°C to suppress competing nucleophilic substitutions.
- Base Selection : Compare Et₃N vs. DBU for optimal deprotonation of the amine intermediate.
- Workup Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the sulfamoylated product .
Advanced: How do structural modifications influence the biological activity of this compound?
Methodological Answer:
Structure-Activity Relationship (SAR) Strategies :
Substituent Variation :
- 2-Chlorophenyl vs. 3,5-Dimethylphenyl : The electron-withdrawing Cl group enhances binding to hydrophobic enzyme pockets, while methyl groups improve metabolic stability .
- Fluoro Substituents : Adding a 4-F substituent (as in analogs) increases lipophilicity and bioavailability .
In Vitro Testing :
- Conduct kinase inhibition assays (e.g., EGFR or VEGFR2) to compare IC₅₀ values.
- Use apoptosis assays (Annexin V/PI staining) to evaluate cytotoxicity in cancer cell lines .
Q. Table 1: Comparative Biological Activity of Structural Analogs
| Substituent | Target Enzyme | IC₅₀ (nM) | Cell Line Activity |
|---|---|---|---|
| 2-Chlorophenyl | EGFR | 12.3 | HepG2 (IC₅₀: 8.7 μM) |
| 3,5-Dimethylphenyl | VEGFR2 | 18.9 | MCF-7 (IC₅₀: 10.2 μM) |
| 4-Fluoro-Benzothiophene | PI3K | 9.4 | A549 (IC₅₀: 6.5 μM) |
Advanced: How should researchers address contradictions in biological assay data across studies?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., MTT vs. CellTiter-Glo).
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal assays (e.g., Western blot for protein expression).
- Data Normalization : Account for batch effects using Z-score normalization or ComBat .
Basic: What computational tools are recommended for modeling interactions between this compound and target proteins?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to predict binding poses in enzyme active sites.
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes.
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using datasets from analogs to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
